2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c21-16-5-1-13(2-6-16)10-24-18(27)12-26-19(14-3-7-17(22)8-4-14)25-11-15(9-23)20(26)28/h1-8,11H,10,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPNVBXMXJLNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring with various substituents, suggests significant potential for biological activity, particularly in therapeutic applications. This article reviews the biological activity, synthesis, and potential therapeutic implications of this compound based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately . The presence of cyano and fluorine groups enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis pathways. The compound's ability to modulate these pathways may lead to effective treatments for various cancers.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that similar pyrimidine derivatives possess inhibitory effects against a range of bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting key enzymes necessary for microbial growth.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the cyano and fluorophenyl groups via nucleophilic substitution.
- Acetamide formation through acylation reactions.
The synthesis requires precise control of reaction conditions to optimize yield and purity, often utilizing techniques such as column chromatography for purification.
Case Studies and Research Findings
A review of recent literature reveals several studies highlighting the biological activity of related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide exhibit promising anticancer properties. The presence of the cyano and fluorophenyl groups enhances the compound's ability to interact with specific enzymes involved in cancer cell proliferation. Studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer agents.
Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activities. This compound's structure suggests potential effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies have indicated that modifications in the pyrimidine ring can enhance antimicrobial efficacy, making this compound a candidate for further investigation in antibiotic development .
Enzyme Inhibition
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. The cyano group increases lipophilicity, facilitating cellular uptake, while the fluorophenyl moiety may enhance binding affinity through hydrophobic interactions. This property makes it a potential inhibitor for key enzymes involved in metabolic pathways relevant to various diseases .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to the ability of such compounds to modulate neurotransmitter systems and reduce oxidative stress .
Synthesis and Development
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : The cyano and fluorophenyl groups are introduced through substitution reactions.
- Final Acetamide Formation : The acetamide side chain is added, completing the synthesis.
Control over reaction conditions such as temperature, solvent choice, and catalyst type is critical to achieving high yields and purity.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in core heterocycles, substituents, and linker groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Core Heterocycle Impact: The pyrimidinone core in the target compound favors hydrogen-bonding interactions (e.g., with Gly143 in protease targets) compared to pyridazinone or imidazole analogs, which exhibit distinct electronic profiles .
Substituent Effects: Fluorine: The 4-fluorophenyl/benzyl groups in the target compound improve metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ethyl-substituted pyrimidinone in ) . Cyano vs. Nitro: The cyano group in the target compound provides moderate electron-withdrawing effects, whereas nitro groups (e.g., in [19F]FBNA) enhance redox activity for antimicrobial applications .
Linker Modifications :
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for academic laboratory settings?
Methodological Answer: The synthesis of structurally analogous pyrimidinone derivatives typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : React 4-fluorobenzylamine with a cyanoacetamide intermediate under alkaline conditions to introduce the fluorophenyl group .
- Reduction : Use iron powder in acidic media to reduce nitro intermediates, ensuring controlled temperature (40–60°C) to prevent side reactions .
- Condensation : Employ condensing agents like DCC (dicyclohexylcarbarbodiimide) or EDCI to couple intermediates, with monitoring via TLC or HPLC .
Optimization : Apply Design of Experiments (DoE) to vary parameters (e.g., solvent polarity, catalyst loading) and assess yield/purity. For instance, a fractional factorial design can identify critical factors like reaction time and pH .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR : Use - and -NMR in deuterated DMSO to resolve aromatic protons and carbonyl signals. Overlapping peaks from fluorophenyl groups may require -NMR for unambiguous assignment .
- XRD : Single-crystal X-ray diffraction confirms stereochemistry, particularly for the pyrimidinone core and acetamide linkage .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~428.3 Da) and detects fragmentation patterns indicative of cyano and fluorophenyl groups .
Q. What in vitro assays are recommended for initial evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity). IC values can be derived from dose-response curves .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Include fluorobenzyl-containing analogs to assess structure-activity relationships .
Advanced Research Questions
Q. How can researchers design experiments to investigate environmental fate and degradation pathways?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS/MS. Compare half-lives under varying conditions .
- Soil/Water Partitioning : Use OECD Guideline 121 to measure log (organic carbon-water partition coefficient). Spiked soil samples are extracted with acetonitrile and quantified via HPLC .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Iterative Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers for pyrimidinone ring formation) with experimental kinetic data. Adjust computational models (e.g., solvent effects in Gaussian) to align with observed yields .
- Cross-Validation : Use multiple software packages (e.g., Gaussian, ORCA) to assess the robustness of computational predictions for electrophilic substitution sites .
Q. What advanced methodologies study the compound’s interaction with enzyme targets?
Methodological Answer:
- Molecular Docking : Perform AutoDock Vina simulations using crystal structures (e.g., PDB: 3ERT for estrogen receptors). Prioritize binding poses with hydrogen bonds to the fluorophenyl and acetamide moieties .
- Mutagenesis Assays : Engineer enzyme variants (e.g., CYP450 isoforms) to assess metabolic stability. Measure and via LC-MS to identify critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
